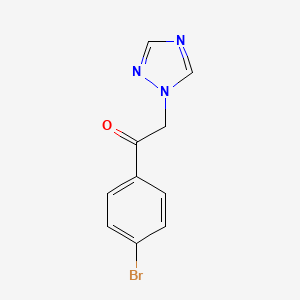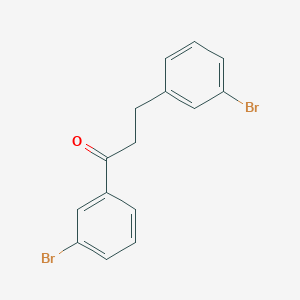
7-Aminoquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
7-Aminoquinazoline-2,4(1H,3H)-dione is a derivative of quinazolines, which are a large group of chemicals with a wide range of biological properties . The character of these derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one study, 2-Methylquinazolin-4(3H)-one was prepared from 2-aminobenzamide, triethyl orthoacetate, and acetic acid in refluxing absolute ethanol .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent
Quinazoline derivatives have demonstrated antiproliferative action against various cancer cell lines such as Caco-2, C3A, MCF-7, and HeLa cells . This suggests that 7-Aminoquinazoline-2,4(1H,3H)-dione could potentially be explored as an antiproliferative agent in cancer research.
Synthesis of Bioactive Molecules
Quinazoline derivatives are known for their significant biological activities and are often synthesized for research into their bioactivities . The compound may serve as a precursor or intermediate in the synthesis of bioactive molecules.
Photophysical Studies
A family of quinazoline-based fluorescent nucleoside analogues has been synthesized for photophysical studies . Given its structure, 7-Aminoquinazoline-2,4(1H,3H)-dione could be utilized in similar studies to probe nucleic acid structure and dynamics.
Fluorescent Probing
Related to photophysical studies, these compounds can be used as fluorescent probes in the recognition of nucleic acids , which is crucial in understanding genetic materials and processes.
Pharmaceutical Development
Given its structural similarity to other bioactive quinazolines, it may find application in the development of pharmaceuticals, especially if it exhibits desirable pharmacokinetics or pharmacodynamics properties.
Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents BMC Chemistry | Quinazoline derivatives: synthesis and bioactivities eScholarship | Synthesis and applications of quinazoline-based fluorescent nucleoside analogues
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class of compounds to which 7-aminoquinazoline-2,4(1h,3h)-dione belongs, have been known to target various enzymes involved in critical biological processes . These include oxidoreductase enzymes, monoamine oxidase B, nitric oxide synthetase, and hepatitis C virus NS5B RNA-dependent RNA polymerase .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Quinazoline derivatives play essential roles in growth processes and the metabolism of one-carbon units . They are involved in the biosynthesis of folate and pteridine metabolism . By inhibiting key enzymes in these pathways, 7-Aminoquinazoline-2,4(1H,3H)-dione could potentially affect these biochemical pathways and their downstream effects.
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes effects .
Eigenschaften
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Aminoquinazoline-2,4(1H,3H)-dione interact with nucleic acids and what are the downstream effects?
A1: 7-Aminoquinazoline-2,4(1H,3H)-dione acts as a fluorescent nucleoside analogue, specifically a size-expanded uracil (U) analogue. [, ] This means it can be incorporated into DNA oligonucleotides, essentially replacing uracil. The key feature of this molecule is its ability to report on mismatched base pairing. When paired with guanine (G), which is its expected pairing partner in a DNA sequence, 7-Aminoquinazoline-2,4(1H,3H)-dione exhibits enhanced fluorescence. [] This change in fluorescence intensity can be used to detect the presence of a mismatch in the DNA sequence, offering a valuable tool for studying DNA structure and potential errors in replication or repair mechanisms.
Q2: Does 7-Aminoquinazoline-2,4(1H,3H)-dione participate in any FRET interactions?
A2: While the provided research doesn't directly demonstrate FRET interactions with 7-Aminoquinazoline-2,4(1H,3H)-dione, it highlights that other quinazoline-based nucleoside analogues are effective FRET partners. [] This suggests that 7-Aminoquinazoline-2,4(1H,3H)-dione, with further investigation, could potentially be employed in FRET-based assays as well, expanding its utility in studying nucleic acid interactions and dynamics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

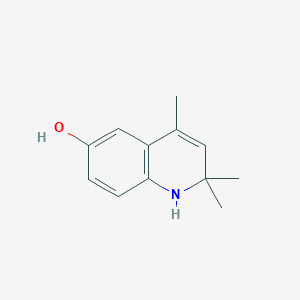
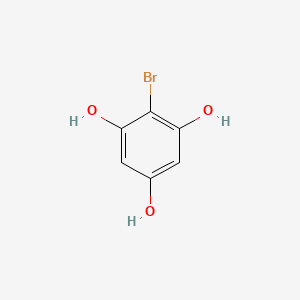

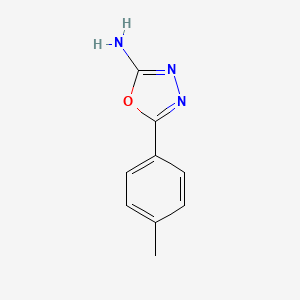
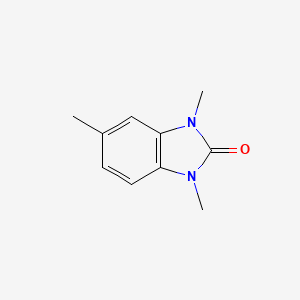

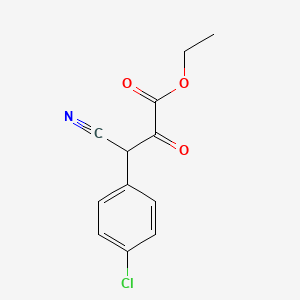

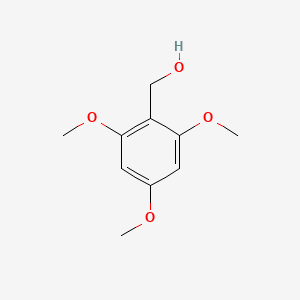
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
